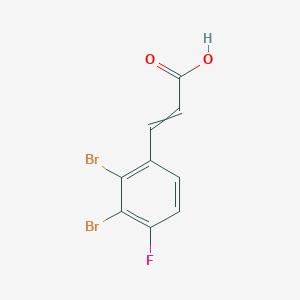

2,3-Dibromo-4-fluorocinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dibromo-4-fluorocinnamic acid is a useful research compound. Its molecular formula is C9H5Br2FO2 and its molecular weight is 323.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

Anticancer Activity

Research indicates that derivatives of cinnamic acid, including 2,3-dibromo-4-fluorocinnamic acid, demonstrate significant anticancer properties. For instance, halogenated cinnamic acids have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have suggested that the presence of bromine and fluorine enhances the cytotoxicity of these compounds against cancer cells, making them potential candidates for developing new anticancer drugs .

Neuroprotective Effects

Recent investigations into flavonoid-cinnamic acid hybrids have highlighted the neuroprotective potential of compounds like this compound. These compounds exhibit protective effects against neurodegenerative disorders by preventing oxidative stress-induced cell death in neuronal cells. The introduction of halogen atoms is believed to improve the stability and efficacy of these compounds in biological systems .

Antimicrobial Properties

Cinnamic acid derivatives are known for their antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. The presence of halogens significantly enhances the antimicrobial properties compared to non-halogenated analogs, making it a valuable compound in the development of new antimicrobial agents .

Synthetic Applications

Building Blocks in Organic Synthesis

this compound serves as an important building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds. Its unique structure allows for further functionalization through reactions such as nucleophilic substitution and cross-coupling reactions. This versatility makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Fluorination Reagents

The incorporation of fluorine into organic molecules often modifies their chemical properties significantly. This compound can be utilized as a precursor for synthesizing fluorinated derivatives that exhibit enhanced biological activities or improved pharmacokinetic profiles . The fluorination process can lead to compounds with better solubility and bioavailability.

Environmental Applications

Biodegradation Studies

Research has indicated that halogenated compounds like this compound can be subjected to microbial degradation studies to evaluate their environmental impact. Certain bacterial strains have shown the ability to degrade such compounds under aerobic conditions, providing insights into bioremediation strategies for contaminated environments .

Case Studies and Research Findings

Propriétés

Numéro CAS |

1807410-57-6 |

|---|---|

Formule moléculaire |

C9H5Br2FO2 |

Poids moléculaire |

323.94 g/mol |

Nom IUPAC |

3-(2,3-dibromo-4-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5Br2FO2/c10-8-5(2-4-7(13)14)1-3-6(12)9(8)11/h1-4H,(H,13,14) |

Clé InChI |

MUPQXOMCQHIADM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1C=CC(=O)O)Br)Br)F |

SMILES canonique |

C1=CC(=C(C(=C1C=CC(=O)O)Br)Br)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.